molecular formula C15H21NO2S B2891993 N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide CAS No. 1396781-98-8

N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide

Cat. No. B2891993
CAS RN: 1396781-98-8
M. Wt: 279.4
InChI Key: PLLYBXAGLGNLAA-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase, which is responsible for breaking down N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and physiological effects:
CPP-115 has been shown to increase the levels of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. This has been associated with a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant effects.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments, including its high potency and selectivity for N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on CPP-115, including the development of more potent and selective inhibitors of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level.
Conclusion:
CPP-115 is a potent and selective inhibitor of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It works by increasing the levels of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for research on this compound.

Synthesis Methods

CPP-115 can be synthesized using a two-step process. The first step involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with phenylthiocyanate to form N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylthiourea. The second step involves the reaction of N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylthiourea with acryloyl chloride to form CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase the levels of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide transaminase, CPP-115 prevents the breakdown of N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide, leading to increased levels of this neurotransmitter in the brain.

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-14(12-6-7-12)8-10-16-15(18)9-11-19-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLYBXAGLGNLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)CCSC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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